2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine
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Overview
Description
Benzimidazole, 1-[2-(ethylamino)ethyl]-: is a derivative of benzimidazole, a bicyclic compound consisting of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound benzimidazole, 1-[2-(ethylamino)ethyl]-, the synthesis can be achieved through the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde or carboxylic acid under acidic or basic conditions to form the benzimidazole core.
Substitution Reaction: The ethylaminoethyl group is introduced through nucleophilic substitution reactions, often using ethylamine as the nucleophile.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of catalysts, such as ZnO nanoparticles, and techniques like microwave irradiation can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylaminoethyl group can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethylamine, various aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, each with unique pharmacological properties .
Scientific Research Applications
Benzimidazole, 1-[2-(ethylamino)ethyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in treating parasitic infections and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of benzimidazole, 1-[2-(ethylamino)ethyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of pharmacological activities.
2-Aminobenzimidazole: Known for its antimicrobial and antifilarial activities.
Pyrimido[1,2-a]benzimidazole: A derivative with significant antibacterial activity
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-ethylethanamine |
InChI |
InChI=1S/C11H15N3/c1-2-12-7-8-14-9-13-10-5-3-4-6-11(10)14/h3-6,9,12H,2,7-8H2,1H3 |
InChI Key |
DPMIMDPCWORIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C=NC2=CC=CC=C21 |
Origin of Product |
United States |
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